1-Bromo-2-undecyne
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Overview
Description
1-Bromo-2-undecyne is an organic compound with the molecular formula C11H19Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-undecyne can be synthesized through the bromination of 2-undecyne. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-undecyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides (HX) or other electrophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Addition Reactions: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents under inert atmosphere.
Major Products Formed:
Substitution Reactions: Azido-undecyne, thiol-undecyne derivatives.
Addition Reactions: 1,2-dibromo-undecane, 1-bromo-2-chloroundecane.
Coupling Reactions: Various substituted alkynes and alkenes.
Scientific Research Applications
1-Bromo-2-undecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-undecyne involves its reactivity as a brominated alkyne. The bromine atom serves as a leaving group in substitution reactions, while the triple bond can participate in addition and coupling reactions. The compound’s reactivity is influenced by the electronic properties of the alkyne and the presence of the bromine atom .
Comparison with Similar Compounds
1-Bromo-2-butyne: A shorter-chain brominated alkyne with similar reactivity.
1-Bromo-2-octyne: An intermediate-chain brominated alkyne.
1-Bromo-2-decyne: A longer-chain brominated alkyne.
Uniqueness: 1-Bromo-2-undecyne is unique due to its specific chain length, which provides distinct physical and chemical properties. Its reactivity and applications may differ from shorter or longer-chain brominated alkynes, making it suitable for specific synthetic and research purposes .
Properties
IUPAC Name |
1-bromoundec-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZGPGPZCNQHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450135 |
Source
|
Record name | 2-Undecyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-28-8 |
Source
|
Record name | 2-Undecyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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